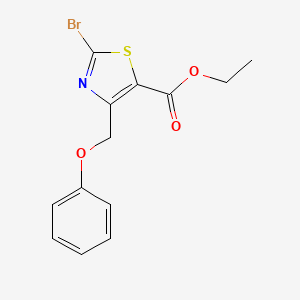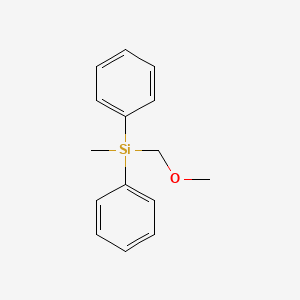
1-amino-N-cyclopentylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes both cyclopentyl and cyclohexane rings, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . The amidation process often requires the activation of the carboxylic acid, which can be achieved through the use of coupling reagents or catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms, often altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Industry: Utilized in the production of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: Known for its role in plant hormone synthesis.
Cyclopentanecarboxylic acid, 1-amino-: Utilized in various chemical and biological applications.
Uniqueness: 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride stands out due to its unique combination of cyclopentyl and cyclohexane rings, which confer distinct chemical and pharmacological properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-amino-N-cyclopentylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H22N2O/c13-12(8-4-1-5-9-12)11(15)14-10-6-2-3-7-10/h10H,1-9,13H2,(H,14,15) |
InChI Key |
QJZHGLNLNYFDLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)



![2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B12106622.png)
![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)

![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)
![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12106667.png)
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)


